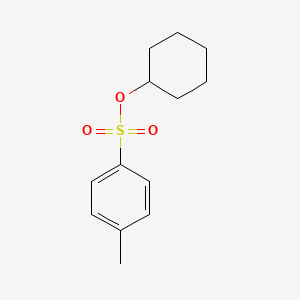
Cyclohexyl p-toluenesulfonate
Vue d'ensemble
Description
Cyclohexyl p-toluenesulfonate is a chemical compound with the molecular formula C13H18O3S . It is also known by other names such as Cyclohexyl 4-methylbenzenesulfonate and Cyclohexyl Tosylate . The compound has a molecular weight of 254.35 g/mol .
Molecular Structure Analysis
The IUPAC name for Cyclohexyl p-toluenesulfonate is cyclohexyl 4-methylbenzenesulfonate . The InChI representation of the molecule is InChI=1S/C13H18O3S/c1-11-7-9-13 (10-8-11)17 (14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)OC2CCCCC2 .
Physical And Chemical Properties Analysis
Cyclohexyl p-toluenesulfonate is a solid at 20 degrees Celsius . It is sensitive to moisture .
Applications De Recherche Scientifique
Chemical Reactions and Reactivity
- Cyclohexyl p-toluenesulfonate exhibits diverse reactivity patterns in nucleophilic displacement reactions, as shown in studies comparing its behavior with other cycloalkyl derivatives. For instance, cyclohexyl p-toluenesulfonate has been found to have a unique reactivity sequence in solvolysis and hydrolysis reactions, indicating nuanced interactions based on ring size and molecular structure (Roberts & Chambers, 1951).
Organic Synthesis
- The compound plays a role in various organic syntheses, including the acetolysis of specific isomers. For example, trans-2-p-Phenylcyclohexyl p-toluenesulfonate and trans-2-p-Anisylcyclohexyl p-toluenesulfonate were studied to understand their reactivity and rates of acetolysis, which provides insights into the mechanisms and efficiency of organic synthesis processes (Murahashi & Moritani, 1968).
Catalysis and Chemical Transformations
- Cyclohexyl p-toluenesulfonate has been utilized in the oxidation of cyclohexene to trans-1,2-cyclohexanediol, highlighting its role as a catalyst or promoter in chemical transformations. This method has achieved high conversion rates, demonstrating the compound's effectiveness in specific oxidation processes (Rosatella, Afonso, & Branco, 2011).
Medicinal Chemistry
- In the field of medicinal chemistry, cyclohexyl p-toluenesulfonate has been investigated for its potential in synthesizing compounds with antibacterial activity. For instance, the synthesis of cyclohexyl ferulate using p-toluenesulfonic acid as a catalyst was studied for its efficacy against E. coli, indicating potential applications in developing new antibacterial agents (Sun Xue-jun, 2012).
Polymer Science
- The compound has applications in polymer science, particularly in the initiation of ring-opening metathesis polymerization. Studies have shown that it can be used as a catalyst for polymerizing cyclic monomers, demonstrating its utility in the synthesis of new polymeric materials (Paciello & Grubbs, 1993).
Propriétés
IUPAC Name |
cyclohexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPZPDQZMUTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061348 | |
| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl p-toluenesulfonate | |
CAS RN |
953-91-3 | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5FBX5NR2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of cyclohexyl p-toluenesulfonate influence its reactivity in nucleophilic substitution reactions?
A: The reactivity of cyclohexyl p-toluenesulfonate in nucleophilic substitution reactions, like acetolysis or hydrolysis, is significantly affected by the stereochemistry of substituents on the cyclohexyl ring. Studies indicate that cis isomers of substituted cyclohexyl p-toluenesulfonates tend to exhibit higher reactivity compared to their trans counterparts. [, ] For instance, trans-2-phenylcyclohexyl p-toluenesulfonate demonstrated significantly slower reaction rates in acetolysis compared to its cis isomer. [] This difference in reactivity can be attributed to steric factors and the ability of the cis isomer to adopt conformations that facilitate nucleophilic attack.
Q2: What is the role of neighboring group participation in the reactivity of cyclohexyl p-toluenesulfonate derivatives?
A: Research suggests that the presence of specific neighboring groups, such as methoxy, can significantly influence the reactivity of cyclohexyl p-toluenesulfonate derivatives in solvolysis reactions. [] This effect is particularly prominent in cis isomers, where the neighboring group can participate in stabilizing the developing positive charge during the reaction. This stabilization leads to enhanced reaction rates compared to compounds lacking such neighboring group participation.
Q3: How do ring size and strain affect the reactivity of p-toluenesulfonate derivatives in solvolysis reactions?
A: Studies comparing the solvolysis rates of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl p-toluenesulfonates reveal a distinct pattern. [] Cyclopentyl and cyclobutyl derivatives exhibit the highest reactivity, followed by cyclohexyl and lastly, cyclopropyl p-toluenesulfonate. This trend underscores the complex interplay between ring strain and other factors like conformational flexibility in governing the overall reactivity of these cyclic p-toluenesulfonate derivatives.
Q4: Can computational chemistry be used to predict the reactivity of cyclohexyl p-toluenesulfonate derivatives?
A: Yes, computational chemistry methods, such as molecular mechanics calculations, have been successfully employed to predict the reactivity of cyclohexyl p-toluenesulfonate derivatives. [] By calculating the strain energy difference between the starting material and the corresponding carbocation intermediate, researchers can estimate the relative rates of solvolysis reactions. These computational approaches offer valuable insights into the relationship between molecular structure and reactivity.
Q5: Are there any significant differences in the reaction products observed in the solvolysis of different cycloalkyl p-toluenesulfonates?
A: The solvolysis of cycloalkyl p-toluenesulfonates can lead to different product distributions depending on the ring size. While cyclopropyl and cyclobutyl p-toluenesulfonates tend to undergo rearrangement during solvolysis, cyclopentyl and cyclohexyl derivatives primarily yield elimination products, namely cyclopentene and cyclohexene, respectively. [] This observation highlights the influence of ring strain and the preferred reaction pathways for different ring systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

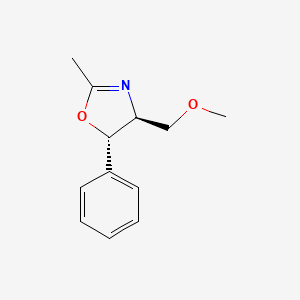
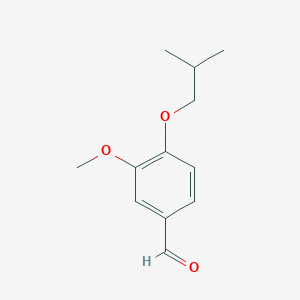
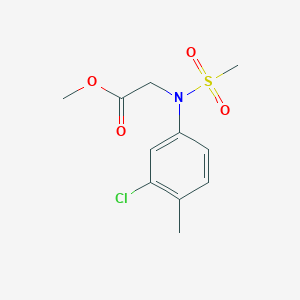
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
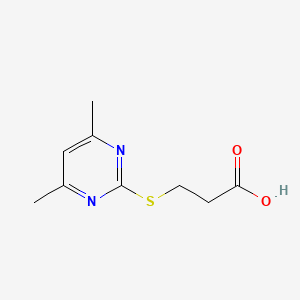
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
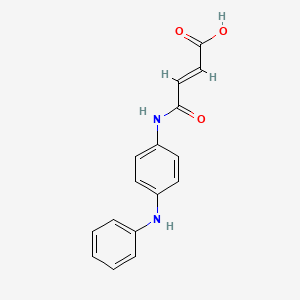
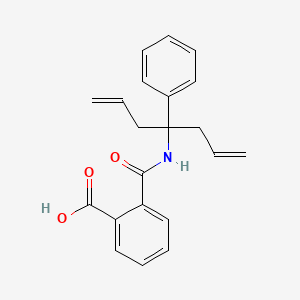

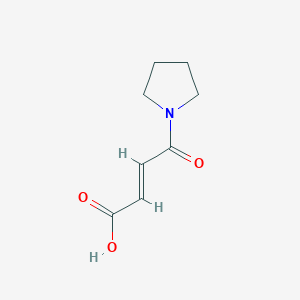
![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)